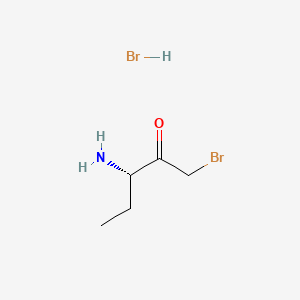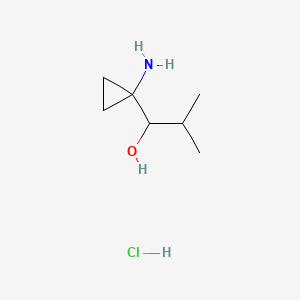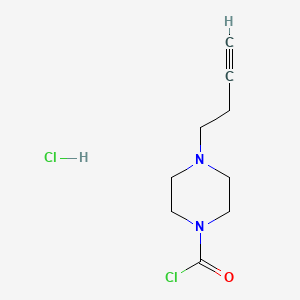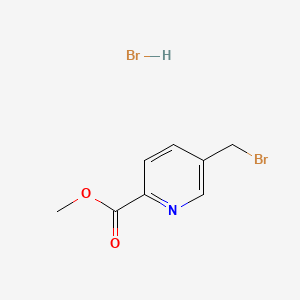![molecular formula C9H15Cl2N3O B6609125 {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride CAS No. 2866334-66-7](/img/structure/B6609125.png)
{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride (PCPDM) is a novel synthetic compound that has been used in a variety of scientific research applications. PCPDM is a dimethylamine derivative of 6-chloropyrazine and is of interest due to its unique properties. This compound is highly soluble in water and has been used in a variety of biochemical and physiological studies. PCPDM has been used in a range of research applications, including studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCPDM.
科学研究应用
{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride has been used in a variety of scientific research applications, including studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been used in studies of the mechanism of action of various drugs, as well as in studies of the biochemical and physiological effects of various drugs. This compound has also been used in studies of the advantages and limitations for lab experiments.
作用机制
The mechanism of action of {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects. In addition, this compound has been shown to have anti-tumor and anti-cancer effects in animal studies.
实验室实验的优点和局限性
{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride has several advantages for use in laboratory experiments. This compound is highly soluble in water, making it easy to use in a variety of laboratory experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, this compound has some limitations for use in laboratory experiments. This compound is not very selective, meaning that it can bind to and inhibit a variety of enzymes. This can make it difficult to use this compound in studies of specific enzymes.
未来方向
There are a variety of potential future directions for {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride. One potential direction is to explore the use of this compound in the treatment of various diseases, such as cancer and inflammation. Additionally, this compound could be used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy. Finally, this compound could be used to develop new laboratory techniques, such as high-throughput screening assays.
合成方法
{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 6-chloropyrazine with dimethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine (this compound). The second step involves the addition of hydrochloric acid to the reaction mixture, which yields the desired product, this compound hydrochloride.
属性
IUPAC Name |
3-(6-chloropyrazin-2-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O.ClH/c1-13(2)4-3-5-14-9-7-11-6-8(10)12-9;/h6-7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNIPRVXEBXJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CN=CC(=N1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)


![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)

![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)




